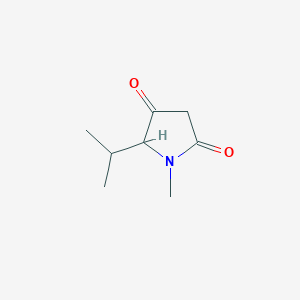
Valproyl-2-pyrrolidinone
Descripción general
Descripción
Valproyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H21NO2 . It is a derivative of pyrrolidinones, which are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
Synthesis Analysis
Valproyl-2-pyrrolidinone has been synthesized for evaluation as a cognitive drug . Pyrrolidin-2-ones, like Valproyl-2-pyrrolidinone, have been used in the synthesis of various alkaloids and unusualAplicaciones Científicas De Investigación
Cognitive Drug Evaluation : VP was synthesized and evaluated as a cognitive drug. It showed a protective effect against cerebral anoxia and enhanced memory in rats. VP led to a significant reduction in hippocampal aspartate and glutamate levels (Miyazaki et al., 1990).
Anticonvulsant Agent : A class of 2-pyrrolidinones, including VP derivatives, demonstrated effective anticonvulsant activities. These compounds showed promising results in pentylenetetrazole mouse seizure models, suggesting their potential use in treating human epilepsies (Reddy et al., 1996).
Seizure Control in Epilepsy : A study explored the relationship between seizure control and gamma-aminobutyric acid, homocarnosine, and pyrrolidinone levels in patients with epilepsy taking valproate or lamotrigine. It found that higher homocarnosine levels were associated with better seizure control (Petroff et al., 2001).
Pharmacochemical Evaluation : VP derivatives were evaluated for anticonvulsant and antioxidant activities. The research aimed at understanding the relationship between the compound's structure and its activity, particularly in the context of anticonvulsant and antioxidant properties (Rekatas et al., 2000).
Anti-Tumor Activity : Valproic acid, from which VP is derived, exhibits anti-cancer activity. It suppresses tumor growth and metastasis and induces tumor differentiation. The mechanisms behind this include histone deacetylase inhibition and activation of various intracellular pathways (Blaheta & Cinatl, 2002).
Multiple Regulatory Pathways : Valproic acid affects cell growth, differentiation, apoptosis, and immunogenicity. It interferes with multiple regulatory mechanisms, making it a potential anti-cancer drug and a useful tool for understanding and targeting cancer cell behavior (Kostrouchová et al., 2007).
Teratogenicity Research : Research on valproic acid conjugates, such as VP, investigated their teratogenicity in mice. This research helps understand the structural relationships of VP analogues and their potential developmental toxicity (Spiegelstein et al., 2003).
Biochemical Studies : Studies have investigated how VP incorporates into lipids in neurons and affects various biochemical pathways. This research provides insights into the drug's therapeutic effects and potential side effects (Siafaka-Kapadai et al., 1998).
Propiedades
IUPAC Name |
1-(2-propylpentanoyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUYHJPEPBJSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152858 | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valproyl-2-pyrrolidinone | |
CAS RN |
120425-64-1 | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



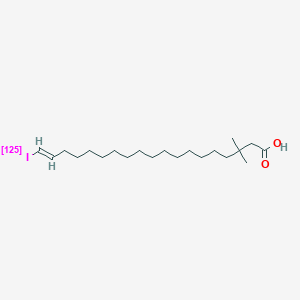

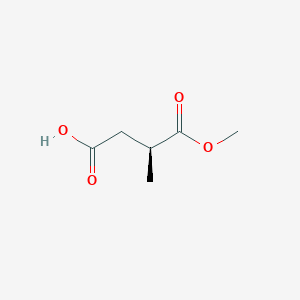
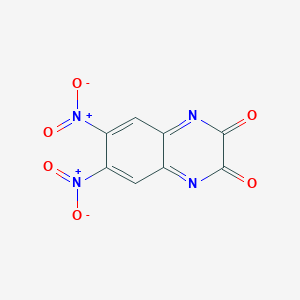
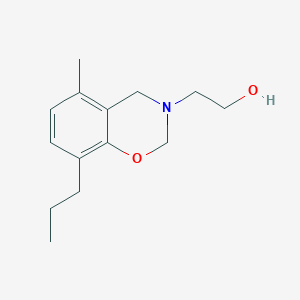



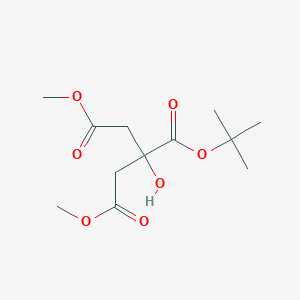

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
